Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1384264-40-7
VCID: VC15849363
InChI: InChI=1S/C20H18N2O3S/c23-16-8-6-15(7-9-16)19-21-17-10-11-22(12-18(17)26-19)20(24)25-13-14-4-2-1-3-5-14/h1-9,23H,10-13H2
SMILES:
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.4 g/mol

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

CAS No.: 1384264-40-7

Cat. No.: VC15849363

Molecular Formula: C20H18N2O3S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate - 1384264-40-7

Specification

CAS No. 1384264-40-7
Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
IUPAC Name benzyl 2-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C20H18N2O3S/c23-16-8-6-15(7-9-16)19-21-17-10-11-22(12-18(17)26-19)20(24)25-13-14-4-2-1-3-5-14/h1-9,23H,10-13H2
Standard InChI Key COFWTHFBIIGRFI-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1N=C(S2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a dihydrothiazolo[5,4-C]pyridine scaffold with a benzyl carboxylate ester at position 5 and a 4-hydroxyphenyl group at position 2. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is fused to a partially saturated pyridine ring, creating a bicyclic system that enhances conformational rigidity. The 4-hydroxyphenyl moiety introduces phenolic functionality, which may contribute to hydrogen bonding and antioxidant activity .

Key structural features include:

  • Thiazolo[5,4-C]pyridine core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • Benzyl carboxylate ester: Enhances lipophilicity, potentially improving membrane permeability.

  • 4-Hydroxyphenyl group: Offers a site for metabolic modification (e.g., glucuronidation) and redox activity .

Physicochemical Characteristics

The compound’s molecular weight (366.4 g/mol) and calculated partition coefficient (logP2.8\log P \approx 2.8) suggest moderate lipophilicity, aligning with Lipinski’s Rule of Five for drug-likeness. The presence of hydrogen bond donors (e.g., phenolic -OH) and acceptors (ester carbonyl, pyridine nitrogen) may facilitate target binding .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves multi-step protocols to construct the thiazolo-pyridine core. A representative method from patent literature involves:

  • Cyclocondensation: Reacting a thiazole precursor with a pyridine derivative under acidic conditions to form the bicyclic system.

  • Esterification: Introducing the benzyl carboxylate group via nucleophilic acyl substitution.

  • Functionalization: Attaching the 4-hydroxyphenyl moiety through Suzuki-Miyaura coupling or electrophilic aromatic substitution .

For example, a patented route achieved a 28% yield by reacting 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine with benzyl chloroformate in the presence of a base, followed by hydroxylation at the phenyl position .

Reaction Conditions and Challenges

  • Temperature: Reactions often require controlled heating (60–100°C) to drive cyclization without side product formation.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3_3)4_4) are critical for cross-coupling steps, though they increase cost and purification complexity .

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but necessitate careful removal due to toxicity concerns .

Future Directions and Challenges

Therapeutic Optimization

  • Prodrug Development: Masking the phenolic -OH group as a phosphate ester could enhance oral bioavailability.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) warrant exploration in immuno-oncology .

Synthetic Chemistry Advances

  • Flow Chemistry: Continuous-flow systems may improve yield and reduce reaction times for large-scale production.

  • Biocatalysis: Enzymatic methods could enable stereoselective synthesis of chiral intermediates .

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